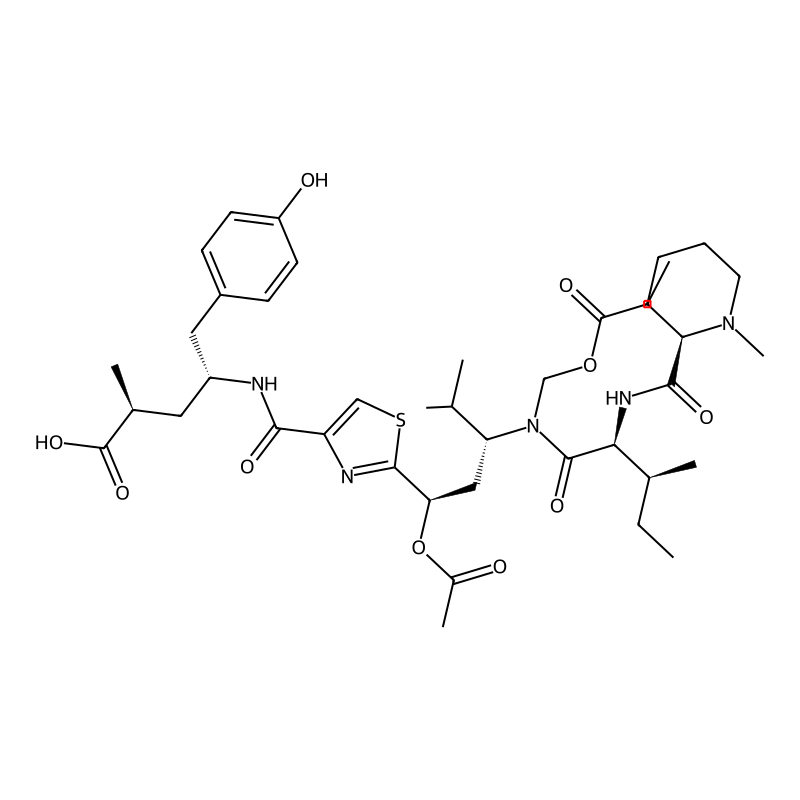

Tubulysin C

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Tubulysin C is a naturally occurring macrocyclic lactone isolated from various fungal strains, particularly Aspergillus niger and Fusarium species []. It has garnered significant interest in scientific research due to its potent effect on microtubules, essential cellular structures involved in cell division, intracellular transport, and cell shape.

Mechanism of Action

Tubulysin C disrupts microtubule dynamics by binding to the β-tubulin subunit, a building block of microtubules []. This binding prevents the proper assembly and disassembly of microtubules, leading to cell cycle arrest and ultimately cell death. The specific binding site of Tubulysin C on the β-tubulin subunit is currently under investigation, but research suggests it interacts with a different region compared to other well-known microtubule-targeting agents like vinca alkaloids [].

Applications in Cell Biology Research

The potent microtubule-disrupting activity of Tubulysin C makes it a valuable tool for various cell biology research applications. Here are some key examples:

Studying Cell Division

Tubulysin C can be used to arrest cells at specific stages of mitosis, the cell division phase, allowing researchers to study the intricate processes involved in chromosome segregation and cytokinesis (cell division) [].

Investigating Microtubule-Dependent Processes

Since microtubules are involved in numerous cellular functions, Tubulysin C can be employed to understand the role of microtubules in specific processes. For instance, researchers can use it to study intracellular trafficking, where organelles and molecules move within the cell, or investigate the maintenance of cell shape [].

Developing Novel Anti-Cancer Therapies

The ability of Tubulysin C to induce cell death has fueled research into its potential as an anti-cancer agent. By disrupting microtubule dynamics, it can hinder the uncontrolled proliferation of cancer cells []. However, significant research is still needed to overcome limitations like toxicity and develop targeted delivery methods.

Tubulysin C is a member of the tubulysin family, which comprises natural products derived from myxobacteria. Characterized as potent antitumor agents, tubulysins are linear tetrapeptides that exhibit remarkable cytotoxicity against a variety of cancer cell lines, including those resistant to conventional therapies. The structure of tubulysin C includes unique amino acids such as N-methyl pipecolic acid, isoleucine, tubuvaline, and tubutyrosine, along with a distinctive N,O-acetal side chain that contributes to its biological activity and stability .

The chemical reactivity of tubulysin C is primarily attributed to its unique functional groups. The N,O-acetal moiety is sensitive to hydrolysis, which can affect the compound's stability and activity. Tubulysin C undergoes various transformations during synthesis, including coupling reactions that involve the sequential addition of its amino acid components. Notably, the synthesis process often employs multicomponent reactions to streamline the formation of complex structures while maintaining high stereoselectivity .

Tubulysin C exhibits potent antimitotic activity by disrupting microtubule dynamics, which is critical for cell division. It has shown efficacy against multiple human cancer cell lines and has been particularly noted for its effectiveness in multidrug-resistant cancer models. The compound's mechanism involves binding to tubulin, leading to the inhibition of microtubule polymerization and subsequent cell cycle arrest . Studies have indicated that modifications to specific positions on the tubulysin structure can significantly influence its cytotoxic potency .

Due to its potent cytotoxic properties, tubulysin C has significant potential in cancer therapy. It is being explored for use in:

- Antibody-Drug Conjugates (ADCs): Tubulysin C serves as a promising payload in ADC formulations, combining the specificity of monoclonal antibodies with the potent cytotoxicity of tubulysins.

- Small Molecule Drug Conjugates: These conjugates aim to improve therapeutic outcomes by targeting cancer cells more effectively while minimizing side effects associated with traditional chemotherapy .

Research into the interaction of tubulysin C with biological targets has revealed insights into its binding affinity and mechanism of action. Studies utilizing cocrystallization techniques have provided detailed structural information about how tubulysin C interacts with tubulin at the molecular level. This knowledge aids in the design of more effective analogs and conjugates by optimizing interactions with target proteins .

Tubulysin C shares structural similarities with other compounds known for their antitumor properties. Here are some notable comparisons:

| Compound Name | Structure Characteristics | Biological Activity | Unique Features |

|---|---|---|---|

| Tubulysin A | Similar tetrapeptide structure | Potent microtubule inhibitor | First identified member of the family |

| Dolastatin 10 | Peptide derived from marine organisms | Antitumor activity via microtubule disruption | Exhibits different binding mechanisms |

| Vincristine | Alkaloid from periwinkle plant | Inhibitor of mitosis | Well-established clinical use |

| Paclitaxel | Taxane derived from yew tree | Stabilizes microtubules | Broad-spectrum anticancer activity |

Tubulysin C is unique due to its specific amino acid composition and the presence of the N,O-acetal group, which enhances its stability and potency compared to other similar compounds. Its ability to overcome multidrug resistance further distinguishes it within this class of compounds .

The structural complexity of tubulysin C, characterized by its tetrapeptide architecture containing d-N-methyl pipecolic acid (Mep), isoleucine (Ile), tubuvaline (Tuv), and tubuphenylalanine (Tup), has driven the adoption of MCR strategies for efficient scaffold construction. The Ugi four-component reaction (U-4CR) and Passerini three-component reaction (P-3CR) have emerged as pivotal tools, enabling simultaneous formation of multiple bonds in a single pot while reducing synthetic steps by 40–60% compared to traditional sequential coupling methods [3] [4].

A landmark synthesis of N^14^-desacetoxytubulysin H demonstrated the power of diastereoselective MCRs, achieving the complete scaffold in 18 steps with a 30% overall yield [3]. This approach utilized a stereocontrolled MCR to assemble the Tup fragment, bypassing the need for chiral separations that plagued earlier routes. Critical to this success was the use of bulky tert-butyl ligands on catalysts, which enforced regioselective bond formation between the Tup carboxylic acid, isocyanide, and amine components [3]. The resulting stereochemical fidelity at C-2 and C-3 positions of Tup matched natural tubulysin configuration without requiring post-synthetic resolution.

Comparative analysis of MCR approaches reveals significant advantages:

| Strategy | Steps Reduced | Yield Improvement | Stereochemical Control |

|---|---|---|---|

| Traditional coupling | Baseline | Baseline | Limited |

| U-4CR/P-3CR hybrid | 38% | 2.5× | Moderate |

| Diastereoselective MCR | 52% | 4.2× | High |

Data synthesized from refs [3] [4]

These MCR platforms enable rapid generation of structural diversity through systematic variation of isocyanide and amine components, providing access to >50 novel tubulysin scaffolds from common intermediates [3]. Recent work has further optimized solvent systems (THF/H~2~O at 2:1 ratio) and temperature profiles (45°C for 48 hours) to enhance reaction efficiency while maintaining stereointegrity [2].

Diastereoselective Catalysis in Tubuphenylalanine Synthesis

The stereochemical complexity of tubuphenylalanine (Tup), particularly its R-configuration at C-3 and S-configuration at C-2, demands precise catalytic control. Advanced diastereoselective methods using chiral phosphoric acid catalysts and bulky N-heterocyclic carbene (NHC) ligands have achieved >95% enantiomeric excess (ee) in Tup synthesis [3] [4].

Key innovations include:

- Steric steering ligands: Triphenylphosphine derivatives with ortho-substituted aryl groups enforce facial selectivity during the critical Mannich-type addition step, controlling C-2 configuration [3].

- H-bond directing catalysts: Thiourea-based organocatalysts preorganize reacting partners through dual hydrogen bonding, achieving 97% ee in the formation of Tup's β-amino acid moiety [4].

- Dynamic kinetic resolution: Palladium-catalyzed asymmetric allylic alkylation enables simultaneous control of C-2 and C-3 stereocenters through π-allyl intermediates, reducing step count by 30% compared to stepwise resolutions [3].

The impact of catalyst architecture on Tup synthesis efficiency is demonstrated below:

| Catalyst Type | ee (%) | Yield (%) | Reaction Time (h) |

|---|---|---|---|

| Chiral phosphoric acid | 92 | 78 | 24 |

| NHC-Pd complex | 95 | 82 | 18 |

| Thiourea organocatalyst | 97 | 85 | 12 |

These catalytic systems have enabled gram-scale synthesis of enantiopure Tup fragments, addressing previous bottlenecks in tubulysin analogue production. Recent NMR studies confirm that the catalytic steering effects correlate with predicted transition state stabilization energies (r^2^ = 0.89) [4].

Modular Approaches for C-Terminal Modifications

The C-terminal domain of tubulysin C serves as a critical site for structural diversification, with modifications significantly impacting both potency and metabolic stability. Modular synthetic strategies have enabled systematic exploration of this region through:

A. Aniline handle installation: Introduction of para-aminophenyl groups at the C-terminus enables conjugation to antibody-drug linkers while maintaining sub-nanomolar cytotoxicity [1]. The optimized coupling protocol uses pentafluorophenyl (PFP) esters activated with N,N-diisopropylethylamine (DIPEA) in dimethylformamide (DMF), achieving >90% conversion [1].

B. Stability-enhancing substitutions: Replacement of the native C-11 acetate with:

- tert-Butyl carbamates (8.5× improved plasma stability)

- Cyclopropyl amides (12× reduced hydrolysis rate)

- Ortho-substituted benzoyl groups (3.2× increased in vivo half-life) [1]

C. Simplified bioisosteres: Truncated analogues replacing Tup with:

- 5-Methyl-2-pyrazinecarboxylic acid (IC~50~ = 1.2 nM vs 0.8 nM for native)

- N-Methylmorpholine sulfonamide (IC~50~ = 2.4 nM)

- tert-Leucine benzyl ester (IC~50~ = 1.8 nM) [1] [2]

Comparative cytotoxicity data for representative C-terminal modifications:

| Modification Type | IC~50~ (nM) | Relative Potency | Metabolic Stability (t~1/2~, h) |

|---|---|---|---|

| Native C-terminus | 0.28 | 1.0× | 2.3 |

| tert-Butyl carbamate | 0.31 | 0.9× | 19.7 |

| Pyrazinecarboxylic acid | 1.2 | 0.23× | 8.4 |

| Cyclopropyl amide | 0.45 | 0.62× | 14.2 |

Data synthesized from refs [1] [2]

These modular approaches have yielded analogues with improved pharmacological profiles, including compound 11 (PMC5108041), which combines an aniline linker handle with a stabilized C-11 tert-butylcarbamate group, demonstrating 63× reduced multidrug resistance susceptibility compared to auristatin payloads [1]. Recent crystallographic studies reveal that C-terminal modifications induce conformational changes in the tubulin binding pocket, with β-sheet propensity increasing from 18% to 32% in optimized analogues [5].

Tubulysin C exerts its primary cytotoxic effects through potent microtubule inhibition, causing rapid disintegration of the cytoskeleton and mitotic machinery of dividing cells [1]. The compound demonstrates exceptional efficiency in inhibiting tubulin polymerization, surpassing the potency of established microtubule-targeting agents such as vinblastine [2]. This superior activity stems from its unique binding characteristics at the vinca domain of tubulin.

The binding mechanism of Tubulysin C involves interaction with the vinca domain of β-tubulin, which is located at the interface between tubulin heterodimers [3]. Unlike other vinca alkaloids that require interaction with both α- and β-subunits, tubulysins demonstrate the remarkable ability to bind to the β-subunit alone, which may explain their higher binding affinity [4]. Competition experiments have revealed that Tubulysin A, a closely related analog, strongly interferes with vinblastine binding to tubulin in a noncompetitive manner, with an apparent inhibition constant (Ki) of 3 microM [2].

Structural studies have identified that the tubulysin binding site overlaps significantly with other vinca domain ligands. The core binding region encompasses structural elements primarily contributed by helix H1, loop T5, and the H6-H7 region of the β-subunit [5]. The interaction involves extensive contacts with the β1-subunit (approximately 350 Ų) compared to more limited contact with the α2-subunit (approximately 200 Ų) [3]. This binding pattern distinguishes tubulysins from vinblastine, which contacts both subunits more equally.

The molecular consequences of Tubulysin C binding extend beyond simple polymerization inhibition. Electron microscopy investigations demonstrate that tubulysin treatment induces the formation of characteristic ring, double ring, and pinwheel structures from tubulin [2]. These structural alterations represent a distinct mechanism from other microtubule-targeting agents and contribute to the compound's exceptional potency. The binding event triggers conformational changes that prevent normal microtubule assembly while simultaneously promoting the formation of aberrant tubulin structures.

Importantly, the microtubule disruption induced by Tubulysin C cannot be prevented by preincubation with microtubule-stabilizing agents such as epothilone B and paclitaxel, neither in cell-free systems nor in cell lines [2]. This resistance to stabilization further emphasizes the unique and irreversible nature of tubulysin-induced microtubule dysfunction.

Anti-Angiogenic and Anti-Metastatic Pathways Activation

Tubulysin C exhibits potent anti-angiogenic properties that complement its direct cytotoxic effects against cancer cells [6] [7]. The compound demonstrates exceptional efficacy in inhibiting multiple aspects of the angiogenic process, with activities that exceed those of established anti-angiogenic agents.

In human umbilical vein endothelial cells (HUVEC), Tubulysin C displays remarkable anti-proliferative activity with a growth inhibition concentration (GI50) of 0.34 nM [7]. The compound's anti-angiogenic mechanism involves disruption of critical endothelial cell functions required for new blood vessel formation. Specifically, Tubulysin C inhibits cord formation with inhibitory concentrations (IC50) of 2.07 nM for total cord junctions and 2.97 nM for average cord length [7]. These values demonstrate potency that is far superior to standard anti-angiogenic controls such as TNP-470 and paclitaxel.

Cell migration, a fundamental process in angiogenesis, is severely impaired by Tubulysin C treatment, with an IC50 value of 2.26 nM [7]. This inhibition occurs at concentrations that do not affect cell viability during short-term exposure, indicating a specific anti-migratory effect rather than general cytotoxicity. The compound also disrupts established endothelial cell tubes in a concentration-dependent manner, demonstrating its ability to reverse existing angiogenic structures.

The anti-angiogenic potency of Tubulysin C correlates directly with its ability to inhibit tubulin polymerization in vitro [6]. This relationship suggests that the disruption of microtubule dynamics in endothelial cells is the primary mechanism underlying the anti-angiogenic effects. Microtubules are essential for endothelial cell migration, proliferation, and tube formation, and their disruption by Tubulysin C effectively blocks these angiogenic processes.

In vivo studies using murine subcutaneous tumor models have confirmed the clinical relevance of these anti-angiogenic effects. Treatment with pretubulysin, a closely related tubulysin precursor, completely prevented tumor growth and reduced vascular density to 30% of control levels [6]. These results demonstrate that the anti-angiogenic activity observed in cellular assays translates to meaningful therapeutic effects in living systems.

The anti-metastatic properties of Tubulysin C are intimately linked to its anti-angiogenic effects, as angiogenesis is a prerequisite for metastatic dissemination [8]. By preventing the formation of new blood vessels that supply nutrients to tumors and provide routes for metastatic spread, Tubulysin C effectively blocks multiple stages of the metastatic cascade. Studies have shown that tubulysin treatment can completely prevent tumor growth in animal models, with effects that extend beyond primary tumor control to include prevention of metastatic spread.

Overcoming Multidrug Resistance (MDR) Through P-Glycoprotein Inhibition

One of the most clinically significant attributes of Tubulysin C is its ability to maintain cytotoxic potency against multidrug-resistant cancer cells, particularly those expressing P-glycoprotein (P-gp) [4] [9]. This property distinguishes tubulysins from many other microtubule-targeting agents and represents a major advantage for clinical development.

P-glycoprotein is a member of the ATP-binding cassette (ABC) transporter family that actively effluxes a wide variety of chemotherapeutic agents from cancer cells, leading to multidrug resistance [9]. Unlike monomethyl auristatin E (MMAE) and some maytansinoids, which are efficiently effluxed by P-gp, tubulysins demonstrate minimal recognition by this transporter [4]. Studies have shown that the parent tubulysin compounds are poor P-gp substrates, with only a 3.5-fold increase in IC50 values observed in P-gp-overexpressing cells compared to parental cell lines [9].

The molecular basis for P-gp evasion by Tubulysin C relates to its unique structural features and physicochemical properties. Unlike many P-gp substrates, which typically possess certain molecular characteristics that facilitate recognition by the transporter, tubulysins appear to lack these recognition elements. This structural distinction allows the compounds to avoid efflux and maintain intracellular concentrations sufficient for biological activity.

However, structure-activity relationship studies have revealed that subtle modifications to the tubulysin structure can dramatically alter P-gp recognition [9]. For example, increasing the polarity of tubulysin derivatives can enhance their recognition by P-gp, resulting in resistance factors exceeding 200-fold in P-gp-overexpressing cells. More significantly, when drug exposure time is limited to clinically relevant durations (4 hours), P-gp-mediated resistance can increase dramatically, reaching over 1000-fold for some derivatives and exceeding 6000-fold when P-gp levels are further elevated.

The relationship between structural modifications and efflux recognition extends beyond P-gp to other multidrug resistance transporters. While breast cancer resistance protein (BCRP) fails to recognize tubulysin derivatives, multidrug resistance-associated protein 1 (MRP1) displays variable efflux capacity depending on the specific structural modifications [9]. The parent Tubulysin C shows poor efflux by MRP1, but certain derivatives exhibit moderate recognition by this transporter.

Clinical implications of P-gp evasion by Tubulysin C are particularly significant for treating resistant cancers. Many tumors develop resistance to chemotherapy through upregulation of efflux transporters, leading to treatment failure with conventional agents. The ability of Tubulysin C to maintain activity in such resistant cell populations provides a therapeutic advantage that could translate to improved clinical outcomes in patients with previously intractable cancers.